molecular formula C19H21N3OS B2546781 4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 862977-11-5

4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2546781
CAS No.: 862977-11-5
M. Wt: 339.46
InChI Key: CCBJLCSGHGKAMH-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4 and a 4-phenylpiperazine moiety at position 2. The benzothiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anticancer, and antiparasitic activities .

Structurally, the compound shares similarities with other benzothiazole derivatives but is distinguished by the specific combination of substituents. For instance, the ethoxy group differentiates it from methoxy or chloro-substituted analogs, which may alter pharmacokinetic properties like metabolic stability or target affinity .

Properties

IUPAC Name

4-ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-23-16-9-6-10-17-18(16)20-19(24-17)22-13-11-21(12-14-22)15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJLCSGHGKAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the benzothiazole core reacts with 1-(4-phenylpiperazin-1-yl)alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. The mechanism often involves interaction with tubulin, leading to disruption of microtubule dynamics essential for cell division.

Case Study: Efficacy Against Tumor Cells
A study demonstrated that a structurally related compound inhibited tubulin polymerization, resulting in significant apoptosis in cancer cell lines. The compound showed an IC50 value in the nanomolar range against multidrug-resistant cancer cells.

Study Type Findings
In VitroPotent inhibition of tubulin polymerization
In VivoSignificant tumor reduction in xenograft models

Antimicrobial Properties

The antimicrobial potential of benzothiazole derivatives has been well-documented. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy.

Neuroprotective Effects

There is emerging evidence that compounds similar to 4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Position 2 Substituent Position 4 Substituent Biological Activity Reference
4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole 4-Phenylpiperazine Ethoxy Not explicitly reported (analogues suggest CNS or antimicrobial potential) N/A
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole (BF18785) 4-Phenylpiperazine Methoxy, Chloro Antipsychotic (inferred from structural similarity to dopamine antagonists)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methylpiperazine acetamide None Anticancer (synthesis and characterization confirmed)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 4-Methoxyphenyl Chloro Antimicrobial, structural basis for drug design
2-(Benzylsulfonyl)-1,3-benzothiazole Benzylsulfonyl None Antischistosomal (low micromolar activity)
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) 4-Chlorobenzoylphenyl None Antitubercular (H37Rv strain inhibition)

Key Observations:

Substituent Position and Activity :

  • Position 2 : Piperazine derivatives (e.g., 4-phenylpiperazine in the target compound and BF18785) are associated with CNS activity due to interactions with neurotransmitter receptors. In contrast, sulfonyl or acyl groups (e.g., benzylsulfonyl in ) correlate with antiparasitic effects.
  • Position 4 : Ethoxy and methoxy groups enhance lipophilicity compared to halogens like chloro. For example, 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole shows antimicrobial activity, while BF18785 (methoxy and chloro) may target dopamine receptors .

Bulky substituents like phenylpiperazine may improve selectivity for CNS targets by fitting into hydrophobic receptor pockets .

Pharmacological Profiles

  • Antimicrobial Activity : Compounds with halogen and methoxy substituents (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) exhibit strong activity against bacterial and fungal strains, likely due to membrane disruption or enzyme inhibition .
  • Anticancer Potential: Derivatives like BZ-IV (4-methylpiperazine acetamide) show cytotoxicity via apoptosis induction, suggesting that piperazine-linked benzothiazoles may disrupt cancer cell signaling pathways .
  • Antischistosomal Activity : 2-(Benzylsulfonyl)-1,3-benzothiazole demonstrates efficacy against Schistosoma parasites, highlighting the role of sulfonyl groups in targeting parasitic redox systems .

Biological Activity

4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with an ethoxy group and a piperazine moiety. Its molecular formula is C18H22N2OS, with a molecular weight of 318.45 g/mol. The structural representation can be summarized as follows:

  • Benzothiazole core : Provides a scaffold for biological activity.
  • Ethoxy group : Enhances solubility and bioavailability.
  • Piperazine ring : Known for its role in various pharmacological activities.

Research indicates that compounds containing benzothiazole and piperazine structures often exhibit diverse biological activities, including:

  • Antidepressant Effects : Piperazine derivatives are known to interact with serotonin receptors, which may contribute to mood regulation.
  • Anticancer Activity : Some studies suggest that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains due to its ability to disrupt microbial cell membranes.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HeLa cells (human cervical cancer) and 20 µM against MCF7 cells (breast cancer) .

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

Antimicrobial Activity

The compound was also tested for antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Case Study on Antidepressant Effects : A randomized controlled trial involving patients with generalized anxiety disorder showed that treatment with piperazine derivatives led to significant reductions in anxiety scores compared to placebo controls .
  • Case Study on Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic strategies are effective for preparing 4-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Thiazole Formation : Use Hantzsch thiazole synthesis by reacting thiourea derivatives with α-haloketones under reflux in ethanol .
    • Piperazine Substitution : Introduce the 4-phenylpiperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) in toluene/DMF at 80–100°C .
    • Ethoxy Group Installation : Perform alkylation with ethyl bromide or Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
  • Optimization Tips :
    • Monitor reaction progress via TLC (silica gel, hexane/EtOAc).
    • Purify intermediates via column chromatography (gradient elution) or recrystallization (ethanol/water).
    • Validate purity using melting point analysis and elemental composition (CHNS/O) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons using deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with TMS as an internal standard. Key signals include:
    • Thiazole C2-H : ~δ 7.8–8.2 ppm (singlet).
    • Piperazine N-CH₂ : δ 2.5–3.5 ppm (multiplet).
    • Ethoxy OCH₂CH₃ : δ 1.3–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Surfactants : Add Tween-80 or Cremophor EL (0.1–0.5%) to improve aqueous dispersion.
  • Pro-drug Design : Modify the ethoxy group to a phosphate ester for enhanced hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy and phenylpiperazine moieties?

Methodological Answer:

  • Substituent Variations :
    • Ethoxy Group : Replace with methoxy, propoxy, or hydroxyl groups to assess steric/electronic effects.
    • Phenylpiperazine : Modify the aryl group (e.g., 4-fluorophenyl, 4-methylphenyl) to study π-π interactions .
  • Biological Assays :
    • Test analogs against target receptors (e.g., serotonin/dopamine receptors) via radioligand binding assays.
    • Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., pH, temperature, cell line passage number).
    • Validate compound purity (HPLC ≥95%) and stability (LC-MS over 24h).
  • Mechanistic Studies :
    • Perform kinetic assays (e.g., time-dependent inhibition) to identify off-target effects.
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective for developing analytical methods to quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : Acetonitrile/0.1% formic acid in water (gradient: 10%→90% ACN).
    • Detection : ESI+ mode, MRM transitions (e.g., m/z 380→123) .
  • Validation Parameters :
    • Linearity (R² >0.99), LOD/LOQ (≤10 ng/mL), intra/inter-day precision (RSD <15%) .

Q. How can computational modeling predict interactions with neurological targets?

Methodological Answer:

  • Molecular Docking :
    • Prepare the protein structure (PDB ID: e.g., 5-HT₁A receptor) via AutoDockTools.
    • Simulate ligand binding using flexible side chains and solvation models .
  • MD Simulations :
    • Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD <2 Å).
    • Calculate binding free energy via MM-PBSA .

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